

# Introduction to SM-102 Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025



Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by their use in the mRNA COVID-19 vaccines. [1][2] These sophisticated delivery vehicles are designed to protect the fragile nucleic acid payload, facilitate cellular uptake, and ensure its release into the cytoplasm where it can be translated into protein.[2][3] The **SM-102** LNP formulation, a key component in the Moderna COVID-19 vaccine, is a well-characterized system composed of four primary lipid components, each playing a critical role in the nanoparticle's structure, stability, and function.[4][5] This guide provides a detailed examination of these components, their quantitative relationships, the protocols for LNP formulation, and the mechanisms of cellular delivery.

## **Core Components of SM-102 LNPs**

**SM-102** LNPs are typically comprised of four lipid types: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[6] This four-component system is essential for efficient nucleic acid encapsulation and effective in vivo delivery.[2]

• Ionizable Cationic Lipid (**SM-102**): This is the cornerstone of the LNP.[7] **SM-102** (heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate) has a tertiary amine headgroup with a pKa of approximately 6.68.[8] This pH-dependent ionization is critical: at an acidic pH during formulation, the lipid is positively charged, enabling it to electrostatically bind and compact the negatively charged mRNA backbone.[8][9] At physiological pH (7.4), it becomes nearly neutral, reducing toxicity.[8] Upon cellular uptake

#### Foundational & Exploratory





into the acidic environment of the endosome, it regains its positive charge, which is crucial for endosomal escape.[6][10]

- Phospholipid (DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) acts as a "helper" or structural lipid.[2][7] With its two saturated 18-carbon tails, DSPC contributes to the formation of a stable, tightly packed lipid bilayer, providing structural integrity to the nanoparticle.[7] It is typically located on the surface of the nanoparticle and in marginal positions within the core.[7]
- Cholesterol: As another essential helper lipid, cholesterol intercalates within the lipid bilayer. [11] Its primary role is to modulate the fluidity and rigidity of the LNP membrane, enhancing particle stability and potentially reducing the leakage of the encapsulated cargo.[2][7]
- PEGylated Lipid (DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), is included in small amounts.[2][5] These molecules form a hydrophilic, protective layer on the LNP surface.[2] This PEG shield serves multiple functions: it prevents the nanoparticles from aggregating, reduces clearance by the mononuclear phagocyte system, and extends their circulation time in the bloodstream.[2][7] The length of the lipid tails in the PEG-lipid influences how long it remains associated with the LNP in circulation.[2]

# **Quantitative Data: Component Ratios**

The precise molar ratio of the lipid components is a critical quality attribute that influences the LNP's physical characteristics (e.g., size, stability) and biological efficacy.[12] The formulation for the FDA-approved mRNA-1273 vaccine provides a widely cited reference standard for **SM-102** LNPs.[4][12]



| Component          | Molar Ratio (%) | Role                                                                               |
|--------------------|-----------------|------------------------------------------------------------------------------------|
| SM-102             | 50.0%           | Ionizable lipid for mRNA<br>encapsulation and endosomal<br>escape.[5][12][13]      |
| DSPC               | 10.0%           | Structural phospholipid for bilayer formation and stability. [5][12][13]           |
| Cholesterol        | 38.5%           | Helper lipid to enhance membrane stability and rigidity. [5][12][13]               |
| DMG-PEG 2000       | 1.5%            | Stabilizing agent to prevent aggregation and increase circulation time.[5][12][13] |
| RNA-to-Lipid Ratio | 0.05 (wt/wt)    | Influences encapsulation efficiency and overall formulation properties.[4][12]     |

# **Logical Relationship of LNP Components**

The components self-assemble into a core-shell structure. The ionizable lipid **SM-102** complexes with the mRNA payload, forming the nanoparticle core. This core is surrounded by a lipid shell composed of the structural lipid DSPC, cholesterol, and the PEGylated lipid.





Click to download full resolution via product page

Caption: Core-shell structure of an SM-102 LNP.

# **Experimental Protocols**

The formulation of **SM-102** LNPs requires rapid mixing of an ethanolic lipid solution with an acidic aqueous buffer containing the mRNA.[9] Microfluidic mixing is the preferred method for producing LNPs with consistent size and low polydispersity.[5][12]

### **Preparation of Stock Solutions**

Lipid Stock Preparation:



- Individually dissolve SM-102, DSPC, Cholesterol, and DMG-PEG 2000 in pure ethanol to a stock concentration, typically 10 mg/mL.[4][12]
- Note: SM-102 is often a viscous liquid and should be weighed rather than pipetted by volume for accuracy.[12] The cholesterol solution should be kept warm (e.g., >37°C) to ensure it remains fully dissolved.[4][12]
- Lipid Mixture Preparation:
  - Combine the individual lipid stock solutions in the desired molar ratio (50:10:38.5:1.5).[4]
     [5] For example, to create 1 mL of a lipid mixture containing 10 mg of total lipid, combine 572 μL of 10 mg/mL SM-102, 127 μL of 10 mg/mL DSPC, 240 μL of 10 mg/mL
     Cholesterol, and 61 μL of 10 mg/mL DMG-PEG 2000.[4][12]
  - Mix thoroughly until a clear, homogeneous solution is achieved.[4]
- mRNA Solution Preparation:
  - Dissolve the mRNA payload in an acidic aqueous buffer, such as 100 mM sodium acetate (pH 5) or citrate buffer (pH 4).[12][14] The acidic pH is necessary to protonate the SM-102 during mixing.

#### **LNP Formulation via Microfluidic Mixing**

- System Setup: Prime a microfluidic mixing device (e.g., PNI Ignite) with ethanol and the aqueous buffer.[5]
- Mixing: Load the prepared lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.[5]
- Parameter Setting: Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.[5][14] Set the total flow rate (TFR), for example, at 12 mL/min.[5] These parameters can be adjusted to fine-tune LNP size.[12]
- Collection: Initiate the mixing process. The rapid nanoprecipitation that occurs as the two streams converge forms the LNPs.[9] Collect the resulting LNP dispersion.[14]



#### **Downstream Processing and Purification**

- Buffer Exchange/Purification: The collected LNP solution contains ethanol and is at an acidic pH. It must be purified and transferred into a physiologically compatible buffer (e.g., PBS, pH 7.4).[12] This is commonly achieved through:
  - Dialysis: Dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours, with several buffer changes, to remove ethanol and raise the pH.[12][14]
  - Tangential Flow Filtration (TFF): For larger scale production, TFF is often used for efficient buffer exchange and concentration.
- Sterilization and Storage:
  - Sterile filter the final LNP solution through a 0.2 μm filter.[12]
  - Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.[14]

# **Experimental Workflow for LNP Formulation**

The process begins with preparing the separate lipid and mRNA phases, followed by controlled mixing and purification to yield the final product.



Click to download full resolution via product page



Caption: Microfluidic-based workflow for **SM-102** LNP formulation.

# Signaling Pathways: Cellular Uptake and Endosomal Escape

The biological activity of **SM-102** LNPs is contingent on their ability to enter target cells and release their mRNA payload into the cytoplasm. This process involves cellular uptake via endocytosis and subsequent escape from the endosome.

- Cellular Uptake: LNPs are typically internalized by cells through endocytic pathways such as
  clathrin-mediated endocytosis or macropinocytosis.[15][16] In vivo, particularly for liver
  uptake, LNPs can bind to apolipoprotein E (ApoE), which facilitates uptake via the lowdensity lipoprotein (LDL) receptor on hepatocytes.[17]
- Endosomal Maturation and Acidification: Once inside the cell, the LNP is enclosed within an early endosome.[15] As the endosome matures into a late endosome, proton pumps in its membrane actively lower the internal pH from ~6.5 to ~5.0.[10]
- Endosomal Escape: This acidification is the trigger for mRNA release.[18] The drop in pH causes the tertiary amine of the SM-102 lipid to become protonated (positively charged).[10] [19] These now-cationic SM-102 lipids interact with negatively charged lipids (e.g., phospholipids) present in the endosomal membrane.[15] This interaction disrupts the integrity of the endosomal membrane, potentially leading to the formation of a non-lamellar hexagonal (HII) phase, which facilitates membrane fusion and rupture.[15][18] This destabilization allows the LNP to break free from the endosome and release its mRNA cargo into the cytoplasm.[10][18]
- Translation: Once in the cytoplasm, the mRNA is accessible to the cell's ribosomal machinery and is translated into the desired protein.

# **Cellular Delivery Pathway**

This diagram illustrates the critical steps from LNP internalization to mRNA translation.





Click to download full resolution via product page

Caption: Cellular uptake and endosomal escape pathway for **SM-102** LNPs.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 8. Buy SM-102 | 2089251-47-6 [smolecule.com]
- 9. academic.oup.com [academic.oup.com]
- 10. liposomes.bocsci.com [liposomes.bocsci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. helixbiotech.com [helixbiotech.com]
- 14. insidetx.com [insidetx.com]
- 15. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice PMC [pmc.ncbi.nlm.nih.gov]



- 18. Endosomal Escape: Key Challenge in LNP Therapeutics Inside Therapeutics [insidetx.com]
- 19. The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction to SM-102 Lipid Nanoparticles (LNPs)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025710#understanding-the-components-of-sm-102-lnps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com